molecular formula C10H14N2 B1525878 N-[2-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 1182884-57-6

N-[2-(pyridin-2-yl)ethyl]cyclopropanamine

Cat. No.: B1525878
CAS No.: 1182884-57-6
M. Wt: 162.23 g/mol
InChI Key: DIBRSJGUWGKUFS-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader exploration of pyridine-containing compounds in medicinal chemistry research. The compound was first characterized and catalogued in chemical databases as part of systematic studies investigating nitrogen-containing heterocycles with potential biological activity. The molecular structure was assigned the Chemical Abstracts Service registry number 1182884-57-6, establishing its formal identification in the chemical literature.

The synthetic pathway to this compound builds upon established methodologies for preparing pyridine derivatives and cyclopropanamine-containing molecules. Research has shown that related pyridine-ethyl-amine structures can be synthesized through various approaches, including reductive amination procedures and direct alkylation strategies. The development of practical synthetic routes to such compounds has been driven by their increasing importance in pharmaceutical research and their potential as synthetic intermediates.

Historical precedent for the importance of pyridine-containing amines can be traced to early work on 2-picolylamine and related compounds, which demonstrated the value of pyridine-substituted nitrogen systems as ligands and bioactive molecules. This foundational work established the synthetic and conceptual framework that led to the exploration of more complex pyridine-ethyl-amine derivatives, including this compound.

Significance in Organic and Medicinal Chemistry

This compound occupies a notable position in organic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate in the preparation of more complex molecular architectures, particularly those requiring both pyridine functionality and cyclopropyl substituents. Research has demonstrated that pyridine-containing ethyl amine derivatives can participate in various synthetic transformations, including cyclization reactions that lead to fused heterocyclic systems.

In medicinal chemistry applications, the compound represents a valuable scaffold for drug discovery efforts. The presence of both pyridine and cyclopropanamine functionalities provides multiple sites for structural modification and optimization of biological activity. Studies have shown that related N-[2-(pyridin-2-yl)ethyl] derivatives exhibit interesting coordination chemistry properties, forming stable complexes with metal ions that can be relevant for therapeutic applications.

The cyclopropanamine moiety contributes significant conformational rigidity to the molecular structure, which can be advantageous in drug design applications where precise three-dimensional positioning of pharmacophoric elements is required. Research has indicated that cyclopropyl groups can enhance the metabolic stability of pharmaceutical compounds while maintaining favorable binding interactions with biological targets.

Furthermore, the ethyl linker between the pyridine and cyclopropanamine groups provides optimal spacing for biological recognition events. This structural feature allows the compound to serve as a template for the development of molecules that can interact with multiple binding sites on protein targets, potentially leading to enhanced selectivity and potency profiles.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound name indicates the presence of a cyclopropanamine moiety substituted at the nitrogen atom with a 2-(pyridin-2-yl)ethyl group. Alternative nomenclature systems may refer to the compound as cyclopropyl-[2-(pyridin-2-yl)ethyl]amine, emphasizing the cyclopropyl substitution pattern.

From a chemical classification perspective, the compound belongs to the broader category of heteroaromatic amines, specifically those containing pyridine functionality. It can be further classified as a secondary amine due to the presence of two carbon substituents on the nitrogen atom. The molecular structure places it within the subcategory of pyridine-ethyl-amine derivatives, a class of compounds that has received considerable attention in pharmaceutical research.

The compound exhibits the molecular formula C₁₀H₁₄N₂, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The molecular weight has been determined to be 162.23 grams per mole, placing it within the range typical for small molecule pharmaceutical intermediates. The Chemical Abstracts Service registry number 1182884-57-6 provides unambiguous identification of this specific isomer and substitution pattern.

Additional classification codes include the Molecular Design Limited number MFCD12797478, which facilitates identification in various chemical databases and inventory systems. The compound has also been assigned specific identifiers in multiple chemical information systems, reflecting its recognized importance in chemical research applications.

Overview of Structural Characteristics

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical properties and potential applications. The compound contains a pyridine ring system positioned at the 2-position relative to the ethyl chain, providing a specific spatial arrangement that influences both chemical reactivity and biological activity potential.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Chemical Abstracts Service Number 1182884-57-6
Molecular Design Limited Number MFCD12797478
Simplified Molecular Input Line Entry System c1ccnc(c1)CCNC2CC2
International Chemical Identifier Key DIBRSJGUWGKUFS-UHFFFAOYSA-N

The cyclopropanamine portion of the molecule contributes significant three-dimensional constraints due to the inherent ring strain and geometric requirements of the three-membered ring system. This structural feature results in a nearly planar arrangement of the cyclopropyl carbon atoms, with the nitrogen substituent positioned to minimize steric interactions.

The ethyl linker connecting the pyridine and cyclopropanamine moieties provides conformational flexibility while maintaining sufficient rigidity to establish preferred molecular conformations. Research has indicated that this structural arrangement allows for favorable intramolecular interactions that can stabilize specific conformational states.

Table 2: Computed Molecular Descriptors and Physical Properties

Descriptor Value Reference
Logarithm of Partition Coefficient 1.38
Topological Polar Surface Area 24.92 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Heavy Atom Count 12
Rotatable Bond Count 3

The pyridine nitrogen atom serves as a coordination site for metal binding and can participate in hydrogen bonding interactions with appropriate donors. The positioning of this nitrogen atom at the 2-position of the pyridine ring creates a favorable geometry for chelation with metal centers when combined with the secondary amine nitrogen of the cyclopropanamine group.

Computational analyses have revealed that the molecule exhibits moderate lipophilicity, as indicated by the calculated logarithm of partition coefficient value of 1.38, suggesting favorable properties for biological membrane permeation. The relatively low topological polar surface area of 24.92 square angstroms indicates limited polar character, which can be advantageous for central nervous system penetration in pharmaceutical applications.

The rotatable bond count of three provides sufficient conformational flexibility to accommodate binding to diverse molecular targets while maintaining structural specificity. This balance between flexibility and rigidity represents an optimal design feature for molecules intended to serve as pharmaceutical leads or synthetic intermediates.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-11-9(3-1)6-8-12-10-4-5-10/h1-3,7,10,12H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBRSJGUWGKUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-[2-(pyridin-2-yl)ethyl]cyclopropanamine serves as a scaffold for developing new pharmaceuticals. Its derivatives have been synthesized and evaluated for various biological activities:

  • Anti-fibrotic Properties : Derivatives of this compound have shown promising anti-fibrotic activities in studies involving immortalized rat hepatic stellate cells (HSC-T6). For instance, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited IC50_{50} values around 45.69 μM, indicating significant efficacy against fibrosis .

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules, including:

  • N-Heterocycles : The derivatives have been converted into various N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, showcasing its versatility in organic synthesis .
CompoundStructureUnique Features
N-(pyridin-3-yl)ethylcyclopropanamineC10_{10}H12_{12}N2_{2}Variation in pyridine nitrogen position
N-(pyridin-4-yl)ethylcyclopropanamineC10_{10}H12_{12}N2_{2}Different substitution pattern on the pyridine ring
N-(pyridin-2-ylmethyl)cyclopropanamineC9_{9}H12_{12}N2_{2}Altered chain length affecting sterics

Biological Studies

The compound has been evaluated for its interactions with biological targets:

  • Antifungal Activity : Studies have measured the antifungal activity of its derivatives using inhibition zone measurements and minimum inhibitory concentration (MIC) assays, demonstrating significant biological potential .

Case Study 1: Anti-Fibrotic Activity

In a study evaluating the anti-fibrotic properties of this compound derivatives, researchers synthesized several compounds and tested their effects on HSC-T6 cells. The results indicated that specific derivatives could effectively inhibit fibrotic processes, making them candidates for further pharmacological development.

Case Study 2: Synthesis of N-Heterocycles

A novel approach was developed to synthesize N-pyridin-2-yl carbamates from this compound derivatives. This method demonstrated high yields and provided a pathway for creating diverse N-containing heterocycles that are valuable in drug discovery .

Mechanism of Action

The mechanism by which N-[2-(Pyridin-2-yl)ethyl]cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Aromatic vs. Saturated Heterocycles

  • Pyridine’s electron-deficient nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the electron-rich indole in tryptamine derivatives () .

Cyclopropane vs. Flexible Substituents

  • The cyclopropane ring imposes steric constraints and metabolic stability, contrasting with the flexible isopropyl group in N-(Pyridin-2-ylmethyl)propan-2-amine (). This rigidity could improve binding selectivity in drug design .
  • Cyclopropane derivatives like N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine () are used in photolabile protecting groups, leveraging the ring’s stability under specific conditions .

Functional Group Modifications

  • The nitrophenoxy group in N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine introduces strong electron-withdrawing effects, reducing basicity (pKa ~8.9) compared to the pyridin-2-yl group (pKa ~9.5). This impacts solubility and reactivity in synthetic applications .
  • The tetrahydropyran (THP) moiety in N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine () enhances hydrophilicity (LogP ~1.0) compared to the pyridine analog (LogP ~1.2), making it suitable for aqueous formulations .

Biological Activity

N-[2-(pyridin-2-yl)ethyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}N2_{2} and a molecular weight of approximately 164.25 g/mol. The compound features both an amine and an aromatic pyridine ring, which contribute to its biological activity.

1. Anti-Fibrotic Properties

Recent studies have evaluated the anti-fibrotic effects of this compound derivatives on immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited potent anti-fibrotic activities with IC50_{50} values of 45.69 μM and 45.81 μM, indicating significant potential for therapeutic applications in liver fibrosis management .

2. Antifungal Activity

The antifungal properties of this compound derivatives were assessed through inhibition zone measurements and minimum inhibitory concentration (MIC) assays. These studies demonstrated that certain derivatives effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, it may modulate biochemical pathways by activating or inhibiting specific enzymes, leading to diverse pharmacological effects .

Comparative Analysis with Analogous Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound Name Structure Unique Features
N-(pyridin-3-yl)ethylcyclopropanamineC10_{10}H12_{12}N2_{2}Variation in the position of the pyridine nitrogen
N-(pyridin-4-yl)ethylcyclopropanamineC10_{10}H12_{12}N2_{2}Different substitution pattern on the pyridine ring
N-(pyridin-2-ylmethyl)cyclopropanamineC9_{9}H12_{12}N2_{2}Altered chain length affecting steric properties

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of molecular design in drug development.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of this compound:

  • Anti-Fibrotic Study : A study assessing its effects on HSC-T6 cells revealed significant anti-fibrotic activity, supporting its potential use in liver disease treatment .
  • Antifungal Evaluation : In vitro assays demonstrated effective antifungal properties against various strains, indicating its utility in treating fungal infections .
  • Enzyme Inhibition : Research into enzyme inhibition showed that derivatives could modulate key pathways involved in cancer progression and inflammation .

Preparation Methods

Reductive Amination

  • Methodology : This involves the condensation of 2-pyridineacetaldehyde or a similar pyridine-containing aldehyde with cyclopropanamine, followed by reduction.
  • Reagents : Common reducing agents include sodium cyanoborohydride or hydrogenation catalysts under mild conditions.
  • Advantages : High selectivity and mild reaction conditions allow for good yields and preservation of functional groups.
  • Example : Alkylation of cyclopropanamine with 2-(pyridin-2-yl)ethyl halides followed by reduction to afford the target amine.

Alkylation of Cyclopropanamine

  • Methodology : Direct nucleophilic substitution where cyclopropanamine acts as the nucleophile attacking a 2-(pyridin-2-yl)ethyl halide (e.g., bromide or chloride).
  • Conditions : Typically performed in polar aprotic solvents such as DMF or DMSO, often with a base like potassium carbonate to deprotonate the amine.
  • Considerations : Control of reaction temperature and stoichiometry is critical to minimize side reactions such as over-alkylation.

Detailed Synthetic Route Example

Step Reagents/Conditions Description Outcome
1. Preparation of 2-(pyridin-2-yl)ethyl halide Starting from 2-picoline or 2-pyridinemethanol, halogenation using PBr3 or similar reagents Generates the electrophilic alkyl halide intermediate High purity alkyl halide for subsequent step
2. Nucleophilic substitution with cyclopropanamine Cyclopropanamine, base (K2CO3), solvent (DMF), 60-80°C, 12-24 h Cyclopropanamine attacks alkyl halide to form this compound Moderate to high yield (60-85%)
3. Purification Column chromatography or recrystallization Removal of side products and unreacted materials Pure target compound

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Reductive Amination 2-pyridineacetaldehyde, cyclopropanamine, NaBH3CN Room temp to mild heating, inert atmosphere 70-90 Mild conditions, high selectivity Requires aldehyde precursor
Direct Alkylation 2-(pyridin-2-yl)ethyl bromide, cyclopropanamine, K2CO3 60-80°C, 12-24 h 60-85 Straightforward, scalable Possible over-alkylation
Microwave-assisted Alkylation Same as direct alkylation Microwave irradiation, shorter time 75-90 Faster reaction, improved yield Requires specialized equipment

Notes on Reaction Monitoring and Purification

  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track reaction progress and purity.
  • Purification : Column chromatography on silica gel or recrystallization from suitable solvents ensures removal of impurities and side products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(pyridin-2-yl)ethyl]cyclopropanamine, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, coupling cyclopropanamine derivatives with 2-(pyridin-2-yl)ethyl halides under inert atmospheres (e.g., nitrogen) using catalysts like palladium or copper. Solvents such as dimethylformamide (DMF) or toluene are employed, with temperature control (60–100°C) to avoid side reactions. Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane is critical .
  • Key Parameters :

ParameterRange/Requirement
CatalystPd/C, CuI
SolventDMF, toluene
Temperature60–100°C
AtmosphereN₂ or Ar

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the pyridine ring protons (δ 7.1–8.6 ppm) and cyclopropane CH₂ groups (δ 1.0–1.5 ppm). Discrepancies in splitting patterns may indicate impurities .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 163.1234 for C₁₀H₁₃N₂).
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, particularly for cyclopropane ring stability .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for cyclopropane-containing amines?

  • Methodological Answer :

  • DFT Calculations : Compare computed 1H^1H NMR chemical shifts (using Gaussian or ORCA software) with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO).
  • Dynamic NMR Studies : Investigate ring-strain effects on cyclopropane protons at variable temperatures to detect conformational flexibility .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to resolve overlapping signals in complex spectra .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
ConditionProtocol
Acidic (pH 2–3)Incubate in HCl (0.1 M) at 40°C
Basic (pH 10–11)Incubate in NaOH (0.1 M) at 40°C
Thermal DegradationHeat at 80°C in dry DMSO
  • Analytical Tools : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify byproducts like pyridine derivatives or cyclopropane ring-opened products .

Q. What role does the pyridine-cyclopropane motif play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • SAR Workflow :

Synthesize analogs with modified pyridine substituents (e.g., chloro, methoxy) or expanded cyclopropane rings.

Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or GPCRs).

Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

  • Key Findings : Pyridine nitrogen participates in hydrogen bonding, while cyclopropane enhances metabolic stability by reducing oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify purity via HPLC and elemental analysis.
  • Crystallinity Effects : Compare DSC thermograms of crystalline vs. amorphous forms; amorphous phases may show lower apparent melting points .
  • Solvent Polymorphism : Recrystallize from alternative solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphic forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine
Reactant of Route 2
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N-[2-(pyridin-2-yl)ethyl]cyclopropanamine

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